N-(4-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide
CAS No.: 922953-29-5
Cat. No.: VC4190155
Molecular Formula: C15H14BrNO4S
Molecular Weight: 384.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922953-29-5 |
|---|---|
| Molecular Formula | C15H14BrNO4S |
| Molecular Weight | 384.24 |
| IUPAC Name | N-(4-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide |
| Standard InChI | InChI=1S/C15H14BrNO4S/c1-21-13-6-8-14(9-7-13)22(19,20)10-15(18)17-12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H,17,18) |
| Standard InChI Key | QSNAXCWDEMRAQY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a central acetamide backbone linked to a 4-bromophenyl group and a 4-methoxyphenyl sulfonyl moiety. The sulfonyl group (-SO₂-) enhances polarity and hydrogen-bonding capacity, while the bromine atom contributes to hydrophobic interactions . Key structural identifiers include:
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IUPAC Name: N-(4-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide
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SMILES: COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Br
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrNO₄S |
| Molecular Weight | 384.24 g/mol |
| Solubility | Not fully characterized |
| Melting Point | Data unavailable |
| LogP (Partition Coeff.) | Estimated 3.2 (lipophilic) |
Synthesis and Optimization
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield:
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Continuous Flow Reactors: Enhance reaction control and scalability.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.
Biological Activities and Mechanisms
Anticancer Activity
Preliminary in vitro studies report cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 12–28 μM. The sulfonyl group likely inhibits carbonic anhydrase IX (CA-IX), a enzyme overexpressed in hypoxic tumors .
Proposed Anticancer Mechanism:
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CA-IX Inhibition: Sulfonamide binds to the enzyme’s active site, disrupting pH regulation .
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Apoptosis Induction: Upregulation of caspase-3 and Bax proteins observed in treated cells.
Antimicrobial Properties
The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . Its sulfonamide moiety interferes with bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis .
Structure-Activity Relationship (SAR) Insights
Role of Substituents
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Bromine Atom: Enhances hydrophobic binding to target proteins (e.g., CA-IX) .
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Methoxy Group: Improves solubility and modulates electron density on the sulfonyl group .
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Sulfonyl Linker: Critical for hydrogen bonding with Arg513 in COX-2 .
Comparative Analysis
| Derivative | Key Modification | IC₅₀ (Cancer Cells) | MIC (S. aureus) |
|---|---|---|---|
| N-(3-Bromophenyl) analog | Bromine at meta position | 45 μM | 128 μg/mL |
| Methoxy-to-Hydroxy substitution | Increased polarity | 18 μM | 48 μg/mL |
Substituting the methoxy group with hydroxyl improves solubility but reduces membrane permeability .
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